molecular formula C8H6ClFO B13897061 2-Chloro-3-fluoro-4-methylbenzaldehyde

2-Chloro-3-fluoro-4-methylbenzaldehyde

Cat. No.: B13897061
M. Wt: 172.58 g/mol
InChI Key: HKUIWPPUURJWSL-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-Chloro-3-fluoro-4-methylbenzoic acid.

    Reduction: 2-Chloro-3-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo cyclization or other reactions to produce biologically active compounds . The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and selectivity in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-4-methylbenzaldehyde is unique due to the specific positioning of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for targeted synthetic applications and research.

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

2-chloro-3-fluoro-4-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-4H,1H3

InChI Key

HKUIWPPUURJWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)Cl)F

Origin of Product

United States

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